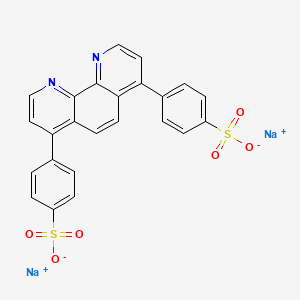

1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt

Descripción

Propiedades

Número CAS |

53744-42-6 |

|---|---|

Fórmula molecular |

C24H16N2NaO6S2 |

Peso molecular |

515.5 g/mol |

Nombre IUPAC |

disodium;4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate |

InChI |

InChI=1S/C24H16N2O6S2.Na/c27-33(28,29)17-5-1-15(2-6-17)19-11-13-25-23-21(19)9-10-22-20(12-14-26-24(22)23)16-3-7-18(8-4-16)34(30,31)32;/h1-14H,(H,27,28,29)(H,30,31,32); |

Clave InChI |

XJKHQPCFAXZEFF-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

SMILES canónico |

C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)O)S(=O)(=O)O.[Na] |

Otros números CAS |

53744-42-6 52746-49-3 |

Números CAS relacionados |

28061-20-3 (Parent) |

Sinónimos |

4,7-diphenylphenanthroline sulfonate bathophenanthroline sulfonate |

Origen del producto |

United States |

Mecanismo De Acción

Target of Action

The primary target of Disodium Bathophenanthrolinedisulfonate is iron (Fe 2+) . Iron is an essential element for many biological processes, including oxygen transport, DNA synthesis, and electron transport.

Mode of Action

Disodium Bathophenanthrolinedisulfonate acts as a metal chelator . It forms a complex with Fe 2+ and makes it unavailable to the Fe 2+ transporter. This action inhibits the transport of iron into chloroplasts.

Biochemical Pathways

By chelating Fe 2+ and inhibiting its transport, Disodium Bathophenanthrolinedisulfonate affects the biochemical pathways that rely on iron. These include the electron transport chain in mitochondria and various enzymatic reactions. The downstream effects of this inhibition are dependent on the specific biological context and can vary widely.

Pharmacokinetics

As a water-soluble compound, it is expected to have good bioavailability.

Análisis Bioquímico

Biochemical Properties

Disodium bathophenanthrolinedisulfonate is a metal chelator. It forms a complex with Fe 2+ and makes it unavailable to Fe 2+ transporter, thereby inhibiting the transport of iron into chloroplasts. This interaction with iron ions suggests that Disodium bathophenanthrolinedisulfonate may interact with enzymes, proteins, and other biomolecules that require iron as a cofactor.

Cellular Effects

The ability of Disodium bathophenanthrolinedisulfonate to chelate iron and inhibit its transport into chloroplasts suggests that it may have significant effects on cellular processes. Iron is a critical component of many cellular processes, including electron transport in mitochondria, oxygen transport in hemoglobin, and as a cofactor for many enzymes. By chelating iron, Disodium bathophenanthrolinedisulfonate could potentially influence these processes.

Molecular Mechanism

The molecular mechanism of Disodium bathophenanthrolinedisulfonate primarily involves its interaction with iron ions. It forms a complex with Fe 2+ and makes it unavailable to Fe 2+ transporter, thereby inhibiting the transport of iron into chloroplasts. This could potentially lead to changes in gene expression, enzyme activity, and other cellular processes that depend on iron.

Temporal Effects in Laboratory Settings

It is known that this compound is relatively stable at room temperature.

Transport and Distribution

Disodium bathophenanthrolinedisulfonate is soluble in water, suggesting that it could be transported and distributed within cells and tissues via the bloodstream. Specific transporters or binding proteins that it interacts with are not currently known.

Subcellular Localization

Given its ability to chelate iron and inhibit its transport into chloroplasts, it may be localized to areas of the cell where iron transport occurs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.